2,6,4'-Trihydroxy-4-methoxybenzophenone
Overview
Description
2,6,4’-Trihydroxy-4-methoxybenzophenone is a natural product found in Aniba rosaeodora and Anemarrhena asphodeloides . It is also known by its IUPAC name, (2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone .
Molecular Structure Analysis
The molecular formula of 2,6,4’-Trihydroxy-4-methoxybenzophenone is C14H12O5 . Its molecular weight is 260.24 g/mol . The compound has a complex structure with multiple hydroxy and methoxy groups attached to a benzophenone backbone .Physical And Chemical Properties Analysis
The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a topological polar surface area of 87 Ų . It has a rotatable bond count of 3 .Scientific Research Applications
Analytical Method Development
A study by Tarazona, Chisvert, & Salvador (2013) presented an analytical method for determining benzophenone-3 and its metabolites in human serum. The method employed dispersive liquid-liquid microextraction and liquid chromatography tandem mass spectrometry, showcasing the compound's relevance in analytical chemistry.
Environmental Monitoring
Negreira, Rodríguez, Ramil, Rubí, & Cela (2009) developed a procedure for determining derivatives of 2-hydroxybenzophenone, including 2,6,4'-Trihydroxy-4-methoxybenzophenone, in environmental water samples. This highlights its role in environmental monitoring and protection.
Catalytic Processes
A kinetic study by Goodrich et al. (2006) discussed the Friedel−Crafts benzoylation of anisole with benzoic anhydride, producing 4-methoxybenzophenone. This research indicates the compound's utility in catalytic processes and synthesis methodologies.
Toxicological Research
Research by Chen & Xu (2018) investigated the potential reproductive toxicity of 2-hydroxy-4-methoxybenzophenone. This study is crucial for understanding the toxicological impact of the compound.
properties
IUPAC Name |
(2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-19-10-6-11(16)13(12(17)7-10)14(18)8-2-4-9(15)5-3-8/h2-7,15-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEMIGSUACCKND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,4'-Trihydroxy-4-methoxybenzophenone |
Citations
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